molecular formula C21H32N4O3 B5605993 1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole

1-methyl-3-{[3-(3-morpholin-4-yl-3-oxopropyl)piperidin-1-yl]carbonyl}-4,5,6,7-tetrahydro-1H-indazole

Cat. No. B5605993
M. Wt: 388.5 g/mol
InChI Key: COJFBDMUFCZYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a structurally complex molecule that contains several functional groups and heterocyclic components, including indazole, morpholine, and piperidine moieties. This makes it a candidate for diverse chemical and biological activities. Research on similar compounds has focused on their synthesis, structure elucidation, and potential biological activities, particularly as antitumor agents due to the presence of the indazole core, which is known for its pharmaceutical properties.

Synthesis Analysis

The synthesis of similar indazole derivatives typically involves multi-step organic reactions including condensation, amination, and cyclization processes. For example, Lu et al. (2020) synthesized an indazole derivative through condensation of 1-(phenylcarbamoyl)cyclopropane-1-carboxylic acid with 4-morpholino-1H-indazol-3-amine, prepared from 2,6-difluorobenzonitrile by amination with morpholine and cyclization with hydrazine hydrate (Lu et al., 2020).

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic and crystallographic techniques. The crystal structure analysis often reveals the spatial arrangement of atoms and the geometry of the molecule. DFT (Density Functional Theory) calculations, as utilized by Lu et al. (2020), help in comparing optimized geometric bond lengths and angles with X-ray diffraction values, providing insights into electronic properties and reactive sites through molecular electrostatic potential (MEP) maps.

Chemical Reactions and Properties

Chemical reactions of indazole derivatives can involve cycloadditions, substitutions, and other transformations that are influenced by the compound's functional groups. For instance, Boyd et al. (1976) discussed cycloaddition reactions involving dehydrodithizone to produce various azopyrazoles and thiadiazines, showcasing the reactivity of such systems (Boyd et al., 1976).

properties

IUPAC Name

3-[1-(1-methyl-4,5,6,7-tetrahydroindazole-3-carbonyl)piperidin-3-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O3/c1-23-18-7-3-2-6-17(18)20(22-23)21(27)25-10-4-5-16(15-25)8-9-19(26)24-11-13-28-14-12-24/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJFBDMUFCZYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)C(=O)N3CCCC(C3)CCC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.